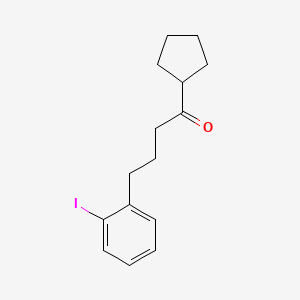![molecular formula C23H28O2 B12612984 1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) CAS No. 649757-89-1](/img/structure/B12612984.png)
1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one): is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two phenyl groups connected by a propane bridge, with each phenyl group further substituted with a 2-methylpropan-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. The reaction typically involves the following steps:
Starting Materials: Benzene, 2-methylpropanoyl chloride, and propane-2,2-diyl chloride.
Catalyst: Aluminum chloride (AlCl₃) is used as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
The reaction proceeds as follows:
- Benzene reacts with 2-methylpropanoyl chloride in the presence of aluminum chloride to form 4-(2-methylpropanoyl)benzene.
- The resulting product undergoes a second Friedel-Crafts acylation with propane-2,2-diyl chloride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
化学反应分析
Types of Reactions
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Formation of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropanoic acid).
Reduction: Formation of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-ol).
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of advanced polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Serves as a versatile building block for the construction of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
作用机制
The mechanism of action of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
- 1,1’-[Ethane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 1,1’-[Butane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 1,1’-[Propane-2,2-diyldi(3,1-phenylene)]bis(2-methylpropan-1-one)
Comparison
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with other molecules. For example, the length of the alkyl bridge and the position of the phenyl substituents can significantly influence the compound’s behavior in chemical reactions and its suitability for various applications.
属性
CAS 编号 |
649757-89-1 |
|---|---|
分子式 |
C23H28O2 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
2-methyl-1-[4-[2-[4-(2-methylpropanoyl)phenyl]propan-2-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C23H28O2/c1-15(2)21(24)17-7-11-19(12-8-17)23(5,6)20-13-9-18(10-14-20)22(25)16(3)4/h7-16H,1-6H3 |
InChI 键 |
XFKMNVNUYJANHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


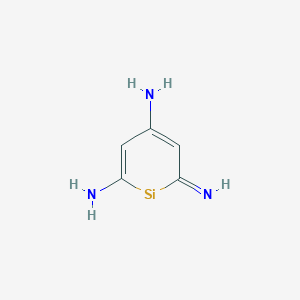
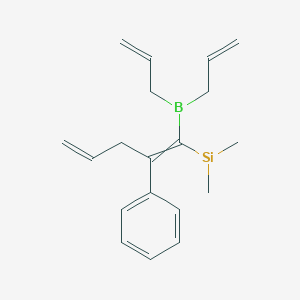
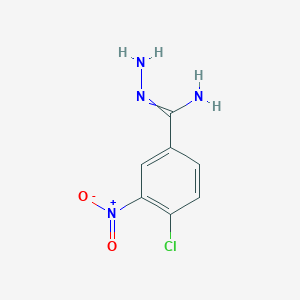
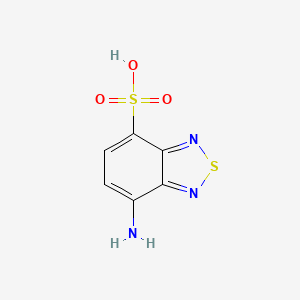
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
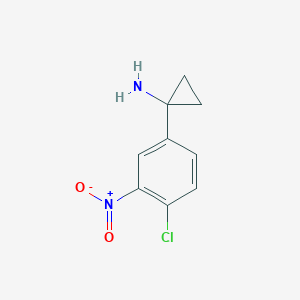
![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)
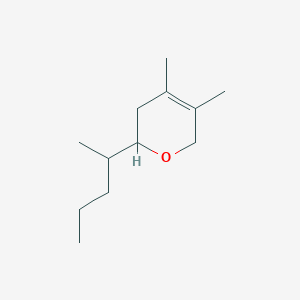
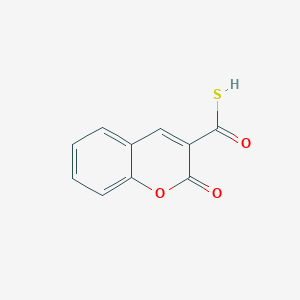

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
